molecular formula C17H10N4O3S B2728947 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-42-1

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2728947
CAS No.: 313404-42-1
M. Wt: 350.35
InChI Key: CGMUAODZXCSCQT-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of cyanoacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in dimethylformamide . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The thiazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with an amino group instead of a nitro group.

    4-cyano-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

IUPAC Name

4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c18-9-11-1-3-13(4-2-11)16(22)20-17-19-15(10-25-17)12-5-7-14(8-6-12)21(23)24/h1-8,10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUAODZXCSCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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